4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazino intermediate: This step involves the reaction of a hydrazine derivative with a carbonyl compound to form the hydrazino intermediate.
Coupling with the sulfonamide: The hydrazino intermediate is then coupled with a sulfonamide derivative under specific reaction conditions to form the final product.
Chemical Reactions Analysis
4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide: This compound has a similar structure but differs in the position of the hydrazino group.
4-chloro-N-(4-{[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]carbonyl}phenyl)benzamide: This compound has a similar core structure but different substituents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
477733-45-2 |
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Molecular Formula |
C22H18ClN3O3S |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-10-14-21(15-11-19)30(28,29)26-20-12-8-18(9-13-20)22(27)25-24-16-4-7-17-5-2-1-3-6-17/h1-16,26H,(H,25,27)/b7-4+,24-16+ |
InChI Key |
IEANMQCPAOLANI-UMWUHAGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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